7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The presence of the Boc group makes this compound particularly useful in various chemical reactions and synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates a tandem reaction leading to the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine: Similar structure but lacks the Boc protecting group.
1,2,4-Triazolo[4,3-a]pyrazine: Another triazolopyrazine derivative with different substitution patterns.
1,2,3-Triazolo[4,5-b]pyrazine: Contains a different arrangement of nitrogen atoms in the ring system
Uniqueness
The uniqueness of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid lies in its Boc protecting group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for further research and development .
Properties
Molecular Formula |
C11H16N4O4 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-8(13-15)9(16)17/h4-6H2,1-3H3,(H,16,17) |
InChI Key |
WNYYPNLLUQTOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C(=O)O)C1 |
Origin of Product |
United States |
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